molecular formula C19H20ClN3O6S B565196 Rivaroxaban diol CAS No. 1160170-00-2

Rivaroxaban diol

Cat. No.: B565196
CAS No.: 1160170-00-2
M. Wt: 453.894
InChI Key: ZZABLIJBKARJCB-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rivaroxaban diol typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the diol moiety and the subsequent coupling with the rivaroxaban core structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Rivaroxaban diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers, esters, or other substituted derivatives .

Scientific Research Applications

Rivaroxaban diol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and stability of diol-containing molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its anticoagulant properties and potential therapeutic applications in thromboembolic disorders.

    Industry: Utilized in the development of new anticoagulant drugs and formulations

Mechanism of Action

Rivaroxaban diol exerts its effects by competitively inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting Factor Xa, this compound prevents the formation of thrombin, thereby reducing the formation of fibrin clots. This mechanism is similar to that of rivaroxaban, making it effective in preventing and treating thromboembolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rivaroxaban diol is unique due to its specific diol moiety, which may confer distinct pharmacokinetic properties and metabolic pathways compared to other direct Factor Xa inhibitors. This uniqueness can influence its absorption, distribution, metabolism, and excretion, potentially offering advantages in certain clinical scenarios .

Properties

IUPAC Name

5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O6S/c20-16-6-5-15(30-16)18(27)21-9-14-10-23(19(28)29-14)13-3-1-12(2-4-13)22(7-8-24)17(26)11-25/h1-6,14,24-25H,7-11H2,(H,21,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZABLIJBKARJCB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676133
Record name 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160170-00-2
Record name Rivaroxaban diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160170002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RIVAROXABAN DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KS80AIP17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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